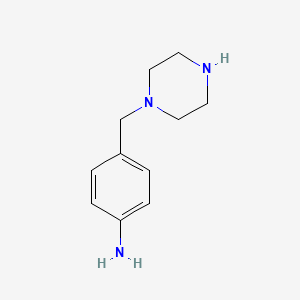

4-(Piperazin-1-ylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(piperazin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUKQWQYHKOYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564426 | |

| Record name | 4-[(Piperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26110-08-7 | |

| Record name | 4-[(Piperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Amine and Piperazine Chemical Scaffolds

The chemical identity of 4-(piperazin-1-ylmethyl)aniline is rooted in its constituent parts: an aniline (B41778) ring and a piperazine (B1678402) heterocycle, linked by a methylene (B1212753) bridge. Aniline and its derivatives are fundamental building blocks in organic chemistry, widely utilized in the synthesis of dyes, polymers, and pharmaceuticals. researchgate.net The amino group on the aromatic ring provides a reactive handle for a multitude of chemical transformations.

The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions. nih.gov This heterocycle is of immense interest in drug discovery, as its incorporation into a molecule can favorably modulate physicochemical properties such as solubility, basicity, and oral bioavailability. nih.govresearchgate.net The piperazine scaffold is a common feature in numerous approved drugs, spanning a wide range of therapeutic areas including antipsychotics, antihistamines, and anticancer agents. ijrrjournal.comnih.gov The presence of two nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of a molecule's pharmacological profile. nih.gov

Significance As a Privileged Structure in Organic Synthesis and Beyond

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for drug discovery. nih.gov The piperazine (B1678402) ring is widely regarded as a privileged scaffold. nih.gov The combination of the piperazine ring with the aniline (B41778) moiety in 4-(piperazin-1-ylmethyl)aniline creates a molecule with significant synthetic potential and a high likelihood of biological activity.

The utility of this compound is evident in its use as an intermediate in the synthesis of more complex molecules. For instance, the methylated analog, 4-((4-methylpiperazin-1-yl)methyl)phenylamine, serves as a crucial intermediate in the preparation of aminopyridopyrimidinones, which are investigated as tyrosine kinase inhibitors and anticancer agents. It is also employed in the synthesis of piperazinyltrifluoromethylphenylquinolinylbenzonaphthyridinone derivatives with demonstrated anticancer activities. This highlights the role of the this compound core in constructing molecules with potent biological functions.

Overview of Current Research Trajectories and Academic Relevance

Direct Synthetic Routes to the Core this compound Framework

The construction of the fundamental this compound structure can be achieved through several direct synthetic methods, primarily involving nucleophilic substitution and amination reactions.

Nucleophilic Substitution Reactions

One of the most straightforward approaches to synthesizing the this compound core is through nucleophilic substitution. This typically involves the reaction of a suitable N-substituted piperazine with a 4-aminobenzyl halide or a related electrophile. For instance, the reaction of piperazine with 4-aminobenzyl chloride would yield the desired product. The efficiency of this reaction can be influenced by the choice of solvent, base, and temperature.

A related strategy involves the reaction of 1-methylpiperazine (B117243) with 4-fluorobenzaldehyde (B137897) in the presence of potassium carbonate to produce 4-(4-methylpiperazin-1-yl)benzaldehyde. nih.gov This intermediate can then be further modified to introduce the aniline (B41778) functionality.

Amination Approaches

Reductive amination represents another key strategy for the synthesis of the this compound framework. This method typically involves the reaction of 4-aminobenzaldehyde (B1209532) with piperazine in the presence of a reducing agent. A common reducing agent for this transformation is sodium triacetoxyborohydride. nih.gov This one-pot procedure is advantageous as it allows for the direct formation of the C-N bond and the piperazine ring in a single step. organic-chemistry.orgnih.gov

The synthesis can also commence from 4-formylaniline and piperazine, followed by a reduction step to yield the final product. The choice of starting materials and reaction conditions can be tailored to optimize the yield and purity of the desired this compound.

Strategic Functionalization of the Piperazine Moiety

Once the core this compound structure is in hand, further diversification can be achieved by strategically functionalizing the piperazine ring. This allows for the introduction of a wide range of substituents, leading to a library of analogs with potentially diverse properties. The piperazine ring is a common feature in many FDA-approved drugs. mdpi.com

Carbon-Hydrogen (C-H) Functionalization Strategies

Recent advances in organic synthesis have highlighted C-H functionalization as a powerful tool for modifying complex molecules. mdpi.com While the C-H functionalization of piperazines can be challenging due to the presence of two nitrogen atoms, several methods have been developed. mdpi.com These strategies offer an attractive alternative to traditional methods that often require lengthy synthetic sequences. mdpi.com

Ruthenium-catalyzed regioselective β-C(sp³)-H bond functionalization of N-alkyl-N'-p-nitrophenyl substituted piperazines using aldehydes as alkylating agents has been reported. researchgate.net This method proceeds through the formation of an enamine intermediate followed by nucleophilic addition to the aldehyde. researchgate.net Another approach involves the direct C-H lithiation of N-Boc-protected piperazines, allowing for the introduction of various substituents. mdpi.com

| Catalyst/Reagent | Functionalization Type | Substrate Scope | Ref. |

| Ruthenium catalyst | β-C(sp³)-H alkylation | N-alkyl-N'-p-nitrophenyl substituted piperazines, aldehydes | researchgate.net |

| n-Butyllithium | C-H lithiation | N-Boc-protected piperazines | mdpi.com |

| Copper | α-aminyl radical cyclization | Aldehydes and SnAP reagents | mdpi.com |

| Organic photoredox catalyst | Radical generation | Amino-acid-derived radical precursors | mdpi.com |

Nitrogen-Alkylation and Acylation Reactions

The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These reactions are fundamental in diversifying the this compound scaffold.

N-Alkylation: The secondary amine of the piperazine in this compound can be alkylated using various alkyl halides or other electrophiles. For example, reaction with benzyl (B1604629) bromide in the presence of a base would yield the N-benzylated derivative. A simplified one-pot synthesis of monosubstituted piperazine derivatives from a protonated piperazine has been developed, avoiding the need for protecting groups. nih.gov

N-Acylation: Acylation of the piperazine nitrogen can be achieved using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). For instance, reacting this compound with acetyl chloride would introduce an acetyl group onto the piperazine nitrogen. A series of 1-acyl-4-sulfonylpiperazine derivatives have been prepared and evaluated for their biological activity. researchgate.net

| Reaction Type | Reagents | Product Type | Ref. |

| N-Alkylation | Alkyl halides, Base | N-Alkyl piperazine derivatives | nih.gov |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl piperazine derivatives | researchgate.net |

| N-Arylation | Diaryliodonium salts | N-Aryl-DABCO salts | acs.org |

| N-Arylation | Aryl chlorides | Arylpiperazines | organic-chemistry.org |

Nucleophilic Ring-Opening Reactions for Diversified Piperazine Derivatives

While not a direct functionalization of the pre-formed piperazine ring in this compound, the concept of ring-opening reactions is crucial for accessing diversified piperazine derivatives that can be subsequently converted to aniline-containing structures. For instance, the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives can lead to functionalized piperazines. mdpi.com The N-arylation of DABCO with diaryliodonium salts provides N-aryl-DABCO salts, which can serve as precursors for 1,4-disubstituted piperazines. acs.org

Cleavage of Auxiliary Scaffolds for Piperazine Formation (e.g., DABCO bond cleavage)

A prominent and efficient method for the synthesis of functionalized piperazines involves the cleavage of the C–N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO), which serves as a convenient and key substrate. nih.govrsc.org This strategy is advantageous as it allows for the formation of the piperazine ring without affecting its carbon atoms. nih.gov The process typically begins with the activation of DABCO by various reagents, including alkyl halides, aryl halides, carboxylic acids, and diaryliodonium salts, to form the corresponding quaternary ammonium (B1175870) salts. nih.govrsc.org These salts are effective electrophiles that can react with a wide range of nucleophiles. nih.gov

The general mechanism involves the in-situ generation of a zwitterionic ammonium salt intermediate, which then undergoes ring-opening with the assistance of a nucleophile to yield the desired 1-ethyl-4-arylpiperazine derivative. nih.gov For instance, the reaction of DABCO with an in-situ prepared benzyne, generated from o-silyl aryl triflates and cesium fluoride, leads to a zwitterionic intermediate that is subsequently opened by a nucleophile. nih.gov

Transition-metal catalysis has also been employed to facilitate DABCO bond cleavage. For example, a dual catalyst system comprising a palladium complex and Ru(bipy)₃(PF₆)₂ has been used for the regioselective synthesis of aryl piperazines from C-H compounds and a DABCO derivative under irradiation-free conditions. nih.gov Copper(I)-catalyzed reactions have also been developed for the synthesis of N-alkyl-N′-aryl-piperazines, where the formation of a DABCO salt is a crucial step, followed by coordination to CuI, oxidative addition of an aryl halide, and reductive elimination. nih.gov

The versatility of this method is further highlighted by its application in multicomponent reactions, providing a diversity-oriented synthesis of drug-like piperazine derivatives. rsc.org The use of various activating agents and nucleophiles allows for the creation of a wide array of functionalized piperazines, demonstrating the broad scope of the DABCO bond cleavage strategy. nih.govresearchgate.net

Targeted Functionalization of the Aniline Moiety

The aniline portion of this compound and its analogs provides a versatile platform for further chemical modification. A variety of synthetic strategies can be employed to introduce diverse functional groups onto the aromatic ring, thereby modulating the compound's properties.

Aromatic Coupling Reactions and Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize aniline derivatives. Metal-catalyzed cross-coupling reactions, in particular, offer a reliable means to introduce substituents at specific positions on the aromatic ring. researchgate.net

For instance, rhodium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed for the chemo- and regioselective synthesis of unsymmetrical 2,2'-diaminobiaryls from aniline derivatives. nih.gov This method is notable for its ability to couple electronically similar substrates and its tolerance of various functional groups. nih.gov Similarly, electrochemical methods have been employed for the ortho/para-selective anodic dehydrogenative cross-coupling of two different aryl amines, including aniline derivatives, to produce unsymmetrical biaryls under mild, metal-catalyst-free conditions. rsc.org

The introduction of amines onto aromatic rings, a key step in the synthesis of many aniline derivatives, can be achieved through metal-catalyzed cross-coupling of aryl halides or boronic acids with amines. researchgate.net Recent advancements have also explored the use of cyclohexanones as aryl surrogates in a photochemical dehydrogenative coupling with amines, offering an alternative to traditional methods that rely on pre-functionalized aromatics. researchgate.net

Derivatization via Imine Condensation and Subsequent Aromatization Pathways

A catalyst- and additive-free method for synthesizing 2-benzyl N-substituted anilines has been developed utilizing the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.orgnih.gov This reaction proceeds through a sequential imine condensation followed by an isoaromatization pathway, yielding a range of aniline derivatives in acceptable to high yields. beilstein-journals.orgnih.gov The process is operationally simple and has the potential for scale-up production. beilstein-journals.orgnih.gov

The mechanism involves the initial reaction of the (E)-2-arylidene-3-cyclohexenone with a primary amine to form a cyclohexenylimine intermediate. beilstein-journals.org This intermediate then undergoes imine-enamine tautomerization and an exocyclic double bond shift, leading to the formation of the stable aniline product. beilstein-journals.org This amination-aromatization strategy provides an alternative to traditional methods for constructing anilines, which often require pre-functionalized arenes. beilstein-journals.orgnih.gov

Multi-Component Reaction Approaches for Substituted Anilines

Multi-component reactions (MCRs) offer an efficient and diversity-oriented approach to the synthesis of complex molecules, including substituted anilines, in a one-pot fashion. rsc.orgresearchgate.net These reactions are characterized by their high atom and step economy. researchgate.net

One such example is a metal- and additive-free method for the synthesis of meta-substituted anilines. rsc.org This reaction involves commercially available or easily accessible substituted methylvinyl ketones, N-acylpyridinium salts, and primary or secondary alkyl- and arylamines. rsc.org The protocol has been shown to tolerate a variety of substituents on the starting materials, leading to anilines with uncommon substitution patterns. rsc.org

Gold-catalyzed three-component reactions have also been developed for the synthesis of substituted anilines. researchgate.net In this approach, a cationic gold catalyst selectively activates two different alkynes, which then participate in a domino reaction involving pyrrole (B145914) synthesis and a subsequent Diels-Alder reaction. researchgate.net This modular method allows for the synthesis of a variety of substituted anilines. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for the synthesis of anilines and their derivatives. specchemonline.comnih.gov Traditional methods often rely on harsh reaction conditions, such as high temperatures and pressures, and the use of precious metal catalysts, which can be energy-intensive and generate chemical waste. specchemonline.com

One promising green approach involves the use of electrochemistry. Researchers have demonstrated a method for creating anilines at room temperature and pressure using a redox mediator. specchemonline.com An electrical current is passed through water containing the dissolved redox mediator, which then delivers protons and electrons to nitrobenzenes to form anilines. This method has shown high yields and selectivity, and it avoids the direct electro-reduction of nitrobenzenes at the electrode surface, thereby minimizing byproducts. specchemonline.com The scalability of electrochemistry and the potential to use renewable energy sources make this a particularly attractive green alternative. specchemonline.com

Another green synthetic route utilizes isatoic anhydride-8-amide, derived from isatin-7-carboxylic acid, as a versatile starting material for producing a range of substituted anilines. nih.gov This method is notable for being inexpensive, simple, fast, and efficient at room temperature, as well as scalable. nih.gov It employs adaptable pH-sensitive cyclization chemistry to generate both established and novel aniline derivatives. nih.gov

Furthermore, theoretical analyses have explored the "green" synthesis of aniline by the reduction of nitrobenzene (B124822) using activated carbon and water, avoiding the need for hydrogen gas and metal catalysts. researchgate.net This highlights the ongoing efforts to develop catalytic systems that are not only effective but also more sustainable. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of this compound derivatives, providing detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound derivatives provides characteristic signals that are diagnostic of its molecular structure. The aromatic protons of the aniline ring typically appear as two distinct doublets in the range of δ 6.5-7.5 ppm, corresponding to the AA'BB' spin system of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group are expected to be more shielded and thus resonate at a lower chemical shift compared to the protons ortho to the piperazinylmethyl substituent.

The methylene (B1212753) bridge protons (-CH₂-) connecting the aniline and piperazine moieties typically present as a singlet at approximately δ 3.4-3.6 ppm. The protons on the piperazine ring usually exhibit complex multiplets or broad singlets in the region of δ 2.4-3.2 ppm due to chair-to-chair conformational exchange. The N-H protons of the secondary amine in the piperazine ring and the primary amine on the aniline ring often appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature. For instance, in a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine protons appear as multiplets at δ 2.95–2.97 and 3.15–3.17 ppm. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative Analog.

| Functional Group | Chemical Shift (δ ppm) | Multiplicity |

| Aromatic Protons (ortho to NH₂) | ~6.6-6.8 | d |

| Aromatic Protons (ortho to CH₂) | ~7.0-7.2 | d |

| Ar-CH₂-N | ~3.5 | s |

| Piperazine Protons | ~2.4-3.2 | m |

| NH₂ | variable | br s |

| NH (piperazine) | variable | br s |

Note: Data is inferred from typical values for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing a count of the unique carbon environments in the molecule. The aromatic carbons of the aniline ring typically show four distinct signals. The carbon atom bearing the amino group (C-NH₂) is highly shielded and appears around δ 115 ppm, while the carbon attached to the piperazinylmethyl group (C-CH₂) resonates at a higher chemical shift. The other two aromatic carbons will have chemical shifts in the range of δ 120-150 ppm.

The methylene bridge carbon (-CH₂-) is expected around δ 60-65 ppm. The carbon atoms of the piperazine ring typically resonate in the range of δ 45-55 ppm. In a related triazole derivative, the aliphatic carbons of the piperazine ring were observed at 48.46 and 50.14 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| C-NH₂ (Aromatic) | ~115 |

| CH (Aromatic) | ~116 |

| C-CH₂ (Aromatic) | ~130 |

| CH (Aromatic) | ~129 |

| C (ipso-Aromatic) | ~148 |

| Ar-CH₂-N | ~62 |

| Piperazine Carbons | ~45-55 |

Note: These are predicted values based on analogous structures.

Two-Dimensional NMR Techniques (e.g., Diffusion-Ordered Spectroscopy - DOSY)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique that separates the NMR signals of different components in a mixture based on their diffusion coefficients. This can be particularly useful for assessing the purity of a sample of a this compound derivative and for studying non-covalent interactions in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule. In the IR spectrum of a this compound derivative, the N-H stretching vibrations of the primary aniline amine are expected as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary amine in the piperazine ring typically appears as a single, weaker band in the same region.

The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene bridge and piperazine ring appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region. A key C-N stretching vibration for the aromatic amine is expected around 1340-1250 cm⁻¹. For a similar compound, 1-(4-chlorophenyl)piperazine, aromatic C-C stretching modes were observed at 1629, 1593, 1496, and 1450 cm⁻¹ in the IR spectrum. nih.gov

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Aniline) | 3300-3500 | Medium (two bands) |

| N-H Stretch (Piperazine) | 3300-3400 | Weak-Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-N Stretch (Aromatic) | 1340-1250 | Medium |

Note: Data is based on typical values for related functional groups.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺.

The fragmentation of benzylpiperazine derivatives is well-documented. molport.com A characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion or a benzyl cation at m/z 91. Another common fragmentation is the cleavage of the piperazine ring, which can lead to various fragment ions. For instance, in the mass spectrum of N-benzylpiperazine, major fragments are observed at m/z 91 (base peak), 134, 56, and 176. nih.gov Based on this, the mass spectrum of this compound is expected to show a significant peak at m/z 106, corresponding to the 4-aminobenzyl cation, and fragments resulting from the cleavage of the piperazine ring.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound.

| m/z | Proposed Fragment |

| 192 | [M+H]⁺ |

| 106 | [H₂N-C₆H₄-CH₂]⁺ |

| 85 | [Piperazine ring fragment]⁺ |

Note: Fragmentation pattern is predicted based on the analysis of similar structures.

Solid-State Structural Determination via X-ray Crystallography and Polymorphism Studies

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a derivative of this compound, X-ray crystallography would confirm the connectivity of the atoms and reveal the conformation of the piperazine ring (typically a chair conformation) and the orientation of the substituents. The crystal packing is often dominated by hydrogen bonds involving the primary and secondary amines, which can form extensive networks.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for pharmaceutical compounds as different polymorphs can have different physical properties. Studies on piperazine-containing compounds have revealed the existence of polymorphism and pseudo-polymorphism. For instance, different polymorphs can arise from different crystallization solvents or conditions, leading to variations in the crystal packing and intermolecular interactions. The potential for polymorphism in this compound derivatives should be thoroughly investigated as it can impact their stability, solubility, and bioavailability.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are indispensable for verifying the purity of newly synthesized this compound derivatives and for separating them from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For derivatives of this compound, reversed-phase HPLC (RP-HPLC) is frequently the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The purity of piperidine derivatives, which share structural similarities with piperazine compounds, has been successfully assessed using analytical HPLC. nih.gov These methods typically utilize a C18 column as the stationary phase, which is a common choice for the analysis of moderately polar compounds like the derivatives of this compound. A gradient elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid (TFA) to improve peak shape) is commonly employed. nih.gov Detection is usually carried out using a UV-VIS detector at wavelengths where the aromatic aniline moiety shows strong absorbance, such as 210, 254, and 280 nm. nih.gov

Below is an example of HPLC conditions that can be adapted for the analysis of this compound derivatives, based on established methods for similar structures. nih.gov

| Parameter | Method 1 | Method 2 |

| Instrument | Agilent Technologies 1260/1290 Infinity II | Agilent Technologies 1260/1290 Infinity II |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) | Select C18 (5 µm, 150 x 4.6 mm) |

| Mobile Phase | A: 0.1% TFA in water; B: Acetonitrile | A: 0.1% TFA in water; B: Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV-VIS at 210, 254, 280 nm | UV-VIS at 210, 254, 280 nm |

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of the synthesized compounds. For this compound derivatives, TLC is typically performed on silica (B1680970) gel plates (silica gel 60 F254). dergipark.org.tr

The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a relatively nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7. For instance, in the synthesis of Schiff bases of 1-amino-4-methylpiperazine, the reaction progress was monitored by TLC. dergipark.org.tr Visualization of the spots on the TLC plate is commonly done under UV light at 254 nm, where the aromatic rings absorb and appear as dark spots on a fluorescent background. dergipark.org.tr

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique that provides the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the theoretically calculated percentages for the proposed molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the confirmation of the empirical and, by extension, the molecular formula of a newly synthesized compound.

For instance, in the synthesis of novel Schiff bases containing a pyrimidine (B1678525) unit, elemental analysis was performed to confirm the composition of the synthesized compounds. researchgate.net Similarly, the structure of 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), a piperazine derivative, was established with the aid of elemental analysis. mdpi.com

The following table presents hypothetical elemental analysis data for a derivative of this compound, illustrating how the found values are compared to the calculated values.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

| 4-((4-ethylpiperazin-1-yl)methyl)aniline nih.gov | C₁₃H₂₁N₃ | C | 71.19 | 71.25 |

| H | 9.65 | 9.72 | ||

| N | 19.16 | 19.08 | ||

| 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline nih.gov | C₁₃H₁₈F₃N₃ | C | 57.13 | 57.20 |

| H | 6.64 | 6.59 | ||

| N | 15.37 | 15.41 | ||

| 4'-[3-(4''-nitrophenyl)-2-propene-1-one] aniline researchgate.net | C₁₅H₁₂N₂O₃ | C | 67.16 | 67.30 |

| H | 4.48 | 4.34 | ||

| N | 10.45 | 10.46 |

A close correlation between the calculated and found percentages, as depicted in the table, provides strong confirmation of the assigned chemical structure.

Computational and Theoretical Chemistry Investigations of 4 Piperazin 1 Ylmethyl Aniline and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For compounds related to 4-(Piperazin-1-ylmethyl)aniline, DFT calculations have been employed to predict their geometry, vibrational spectra, and reactivity.

| Parameter | Optimized Value (Exemplar Analogue: 1-Amino-4-methylpiperazine) |

| Method | DFT/B3LYP |

| Basis Set | 6-311+G(d,p) |

| Key Dihedral Angles | Data not available for the specific compound |

| Point Group | Data not available for the specific compound |

Note: The data in this table is based on studies of a related compound and serves as an illustrative example of the type of data obtained from geometry optimization.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies. For 1-Amino-4-methylpiperazine, a close analogue, detailed vibrational analyses have been conducted using ab initio Hartree-Fock (HF) and DFT (B3LYP) methods nih.gov. The calculated harmonic frequencies are often scaled to better match experimental data.

In the case of aniline (B41778), another structural component, N-H stretching vibrations are typically observed in the range of 3508 and 3422 cm⁻¹ for antisymmetric and symmetric stretching, respectively materialsciencejournal.org. The C-N stretching vibration in aniline is found around 1282 cm⁻¹ materialsciencejournal.org. For this compound, one would expect to observe characteristic peaks for the N-H stretching of the aniline amine group, C-H stretching of the aromatic and aliphatic parts, and various bending and torsional modes associated with the piperazine (B1678402) and aniline rings. The methylene (B1212753) bridge (-CH₂-) would also introduce specific vibrational modes.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Based on Analogues) |

| N-H Stretch (Aniline) | 3400 - 3510 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2800 - 3000 |

| C-N Stretch | 1260 - 1300 |

| Ring Vibrations | 1400 - 1600 |

Note: This table presents expected frequency ranges based on computational studies of constituent parts and analogues of this compound.

Computational methods can be used to explore the mechanisms and kinetics of chemical reactions. For instance, the reaction of 4-methyl aniline with hydroxyl radicals has been studied using DFT (M06-2X) and coupled-cluster (CCSD(T)) methods to map out the potential energy surface mdpi.com. Such studies identify transition states and intermediates, allowing for the calculation of reaction rate coefficients using theories like the transition state theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory mdpi.com. This type of analysis for this compound could elucidate its metabolic pathways or its reactivity in various chemical environments. The presence of multiple reactive sites, including the aniline nitrogen, the piperazine nitrogens, and the aromatic ring, suggests a complex reactivity profile.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity mdpi.comcolab.ws.

For 1-Amino-4-methylpiperazine, HOMO-LUMO analysis has been performed to understand its electronic properties nih.gov. In methyl-substituted anilines, the positions of the substituents have been shown to affect the HOMO-LUMO gap researchgate.net. For this compound, the HOMO is expected to be localized on the electron-rich aniline ring, while the LUMO may be distributed across the aromatic system. The HOMO-LUMO gap would provide insights into its charge transfer characteristics and reactivity in chemical reactions.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability and ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability and electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A larger gap implies greater stability. |

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential tools for investigating how molecules like this compound interact with biological macromolecules, which is fundamental for drug design and discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level nih.govpharmaceuticaljournal.net.

Derivatives of 4-(piperazin-1-yl)aniline have been investigated as potential therapeutic agents. For example, 4-(4-methylpiperazin-1-yl)aniline has been identified as a fragment that can be elaborated to create G-quadruplex stabilizers for anticancer therapy researchgate.netresearchgate.net. In such studies, molecular docking is used to predict how these compounds bind to the G-quadruplex DNA structure. Similarly, piperazine-containing compounds have been docked into the active sites of various protein targets, such as the human estrogen receptor alpha (hERα) and Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) nih.govunar.ac.id.

For this compound, molecular docking studies would involve preparing the 3D structure of the ligand and a target receptor. The docking algorithm would then explore possible binding poses of the ligand within the receptor's active site, scoring them based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) and binding energy. The results of such studies can guide the design of more potent and selective analogues. For instance, docking of piperazine-based compounds into the sigma-1 receptor (S1R) has been used to understand the crucial amino acid residues involved in binding nih.gov.

| Docking Parameter | Description |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the target. More negative values indicate stronger binding. |

| Inhibition Constant (Ki) | A measure of the ligand's potency as an inhibitor. Lower values indicate higher potency. |

| Hydrogen Bonds | Specific electrostatic interactions between the ligand and receptor that contribute to binding affinity and specificity. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor that are crucial for binding. |

Dynamic Simulations to Explore Conformational Space

The piperazine ring typically exists in a chair conformation, which is the most stable arrangement. However, it can also adopt boat and twist-boat conformations, which are higher in energy. The presence of substituents on the piperazine ring can influence the equilibrium between these conformations. In the case of this compound, the N-benzyl substituent can exist in either an axial or equatorial position relative to the piperazine ring. The preference for one position over the other is influenced by steric and electronic factors.

Dynamic simulations allow for the exploration of the potential energy surface (PES) of the molecule, identifying low-energy conformations and the energy barriers between them. A relaxed PES scan, where the geometry is optimized at each step of a changing internal coordinate (such as a dihedral angle), is a common technique to map out the conformational landscape. For this compound, key dihedral angles to investigate include the rotation around the C-N bond connecting the benzyl (B1604629) group to the piperazine ring and the puckering of the piperazine ring itself.

Table 1: Representative Dihedral Angles and Conformational Energies for this compound Analogues

| Analogue | Dihedral Angle (τ) | Description | Relative Energy (kcal/mol) |

| N-benzylpiperazine | C-C-N-C | Rotation of benzyl group | 0 (Global Minimum) |

| 2.5 (Local Minimum) | |||

| 1-Arylpiperazines | Ar-N-C-C | Aryl ring orientation | 0 - 5 |

Note: This table presents hypothetical yet representative data based on published studies of similar N-benzylpiperazine and 1-arylpiperazine structures to illustrate the expected conformational behavior. Actual values for this compound would require specific calculations.

The conformational flexibility of piperazine derivatives has been shown to be important for their biological activity. Understanding the accessible conformations of this compound is therefore crucial for predicting its interaction with biomolecules.

Quantum Chemical Descriptors and Prediction of Structure-Reactivity Relationships

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. From these calculations, various molecular descriptors can be derived that help in predicting the reactivity and stability of this compound and its analogues. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of a compound with its biological activity.

Key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For aniline and its derivatives, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is distributed over the aromatic system.

Mulliken Atomic Charges: This analysis partitions the total electron density of the molecule among its constituent atoms, providing an estimate of the partial atomic charges. These charges can indicate the most likely sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the piperazine and aniline moieties are expected to have negative Mulliken charges, making them potential sites for interaction with electrophiles.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It helps in identifying regions that are electron-rich (negative potential, attractive for electrophiles) and electron-poor (positive potential, attractive for nucleophiles).

Table 2: Calculated Quantum Chemical Descriptors for this compound and Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Aniline | -5.15 | -0.18 | 4.97 | 1.53 |

| N-Benzylpiperazine | -5.89 | 0.87 | 6.76 | 1.25 |

| This compound (Predicted) | -5.5 to -5.0 | -0.5 to 0.0 | 4.5 to 5.5 | ~2-3 |

Note: The values for this compound are predicted based on the typical electronic effects of the constituent functional groups as observed in related published studies. Specific DFT calculations would be necessary to determine the precise values.

By calculating these descriptors for a series of analogues of this compound, it is possible to build QSAR models. These models can then be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of molecules with improved properties. For instance, modifications to the aniline or piperazine rings that alter the HOMO-LUMO gap or the charge distribution at key atoms can significantly impact the molecule's reactivity and its interactions with biological targets.

Coordination Chemistry of 4 Piperazin 1 Ylmethyl Aniline As a Multidentate Ligand

Chelation Modes and Metal Complex Formation

The ability of 4-(Piperazin-1-ylmethyl)aniline to coordinate with metal ions is attributed to the presence of lone pairs of electrons on its nitrogen atoms. This chelation process, the formation of a ring structure between a ligand and a central metal ion, results in a stable complex. ebsco.com The specific ways in which this ligand binds to a metal center are influenced by the interplay of its different nitrogen donor sites.

Characterization of Nitrogen Donor Centers (Amine and Piperazine (B1678402) Nitrogens)

This compound possesses three potential nitrogen donor atoms: the primary aniline (B41778) nitrogen and the two tertiary nitrogens within the piperazine ring. The coordination environment around a metal center is significantly influenced by which of these nitrogen atoms participate in bonding.

Aniline Nitrogen: The primary amine group (-NH2) attached to the benzene (B151609) ring provides a key coordination site. The electron-donating nature of this group is fundamental to the ligand's ability to form coordinate bonds.

Piperazine Nitrogens: The two tertiary amine nitrogens within the piperazine ring offer additional coordination points. Their availability for binding is subject to the conformational flexibility of the piperazine ring and the steric demands of the metal center and other coordinating ligands. The coordination of piperazine nitrogens has been observed in various metal complexes, contributing to the formation of diverse structural motifs. nih.gov

The characterization of these donor centers and their interaction with metal ions is often accomplished through spectroscopic techniques. For instance, in the study of dimethyltin(IV) complexes with piperazine-based thiosemicarbazone ligands, NMR spectroscopy revealed a downfield shift of the proton signal of the azomethine moiety upon coordination to the tin atom, indicating the involvement of the azomethine nitrogen's lone pair in the bond. uobasrah.edu.iq Similarly, infrared spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the N-H and C-N bonds.

Exploration of Multidentate Ligand Behavior and Steric Effects

The term "multidentate" refers to a ligand's ability to bind to a central metal atom through two or more donor atoms. This compound can act as a bidentate or even a tridentate ligand, depending on the reaction conditions and the nature of the metal ion. This versatile coordination behavior is a central theme in its chemistry. bham.ac.uk

The steric hindrance arising from the benzyl (B1604629) group and the piperazine ring can influence the coordination geometry of the resulting metal complexes. The size and electronic properties of the metal ion, in conjunction with the steric profile of the ligand, dictate the final structure. bham.ac.uk For example, in complexes with larger metal ions, the ligand may adopt a more open conformation to accommodate the metal, while smaller ions might induce a more compact, strained geometry. This interplay between electronic and steric factors can lead to the formation of discrete molecular complexes, dimers, or even extended one-dimensional coordination polymers.

| Feature | Description |

| Ligand Type | Multidentate |

| Potential Donor Atoms | Aniline nitrogen, two piperazine nitrogens |

| Coordination Modes | Bidentate, Tridentate |

| Influencing Factors | Metal ion size and charge, steric hindrance from the benzyl and piperazine groups, reaction conditions |

Solution-State Coordination Studies (e.g., Variable-Temperature NMR)

Understanding the behavior of metal complexes in solution is crucial for elucidating reaction mechanisms and catalytic cycles. Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying the dynamic processes that can occur in solution, such as ligand exchange and conformational changes.

While specific VT-NMR studies on this compound complexes are not extensively detailed in the provided context, the principles of such studies are well-established in coordination chemistry. uobasrah.edu.iq By monitoring the NMR spectra of a metal-ligand solution at different temperatures, researchers can gain insights into the lability of the coordinate bonds and the energetic barriers associated with different conformational isomers. This information is vital for designing catalysts with optimal activity and selectivity.

Applications in Homogeneous and Heterogeneous Catalysis

The metal complexes derived from this compound and related ligands have shown promise in various catalytic applications. The ability to tune the steric and electronic properties of the ligand by modifying its structure makes it a valuable platform for developing new catalysts. mdpi.com

Asymmetric Catalysis Mediated by Metal-Ligand Complexes

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. nih.gov Chiral ligands are essential for inducing enantioselectivity in these reactions. While direct examples involving this compound are not provided, the broader class of piperazine-containing ligands has been successfully employed in asymmetric transformations. For instance, a one-pot synthesis of chiral piperazin-2-ones and morpholin-2-ones was developed using a quinine-derived urea (B33335) to catalyze two of the three stereoselective steps, achieving high enantiomeric excess. nih.gov This demonstrates the potential of incorporating piperazine moieties into chiral ligand scaffolds for asymmetric catalysis.

Roles in Transition Metal-Catalyzed Organic Transformations

Transition metal complexes are widely used to catalyze a vast array of organic reactions. mdpi.com The ligands coordinated to the metal center play a critical role in modulating its reactivity, selectivity, and stability. Piperazine-based ligands, including derivatives of this compound, can be utilized in various transition metal-catalyzed transformations.

These transformations include, but are not limited to, cross-coupling reactions, hydrogenations, and oxidations. The nitrogen donor atoms of the ligand can stabilize the metal center in different oxidation states, a key feature for many catalytic cycles. mdpi.com The development of new catalytic systems often involves the synthesis and screening of a library of ligands to identify the optimal structure for a given reaction.

| Catalytic Application | Description |

| Asymmetric Catalysis | The piperazine scaffold can be incorporated into chiral ligands to induce enantioselectivity in the synthesis of chiral molecules. nih.gov |

| Transition Metal Catalysis | Ligands like this compound can be used to modulate the properties of transition metal catalysts for a variety of organic transformations, such as cross-coupling and hydrogenation reactions. mdpi.com |

Fundamental Studies of Metal-Ligand Thermodynamics and Kinetics

Detailed research into the fundamental thermodynamic and kinetic parameters of metal complexes with this compound is not extensively available in publicly accessible scientific literature. The coordination chemistry of piperazine derivatives is a broad and active field of study, with a significant focus on their applications in medicinal chemistry and materials science. However, specific studies detailing the stability constants, formation constants, and reaction kinetics for the titular compound are not readily found.

In general, such fundamental studies are crucial for understanding the behavior of a ligand in a complexation reaction. They provide quantitative insight into the stability of the resulting metal complexes and the speed at which they form.

Thermodynamic Stability

The thermodynamic stability of a metal complex is quantified by its stability constant (also known as the formation constant), which is the equilibrium constant for the complexation reaction. A high stability constant indicates a strong metal-ligand interaction and a high concentration of the complex at equilibrium. These constants are typically determined using techniques such as potentiometric or spectrophotometric titrations.

General principles suggest that the stability of metal complexes is influenced by several factors, including:

The nature of the metal ion: Factors such as charge density (charge-to-radius ratio) and the electronic configuration of the metal ion play a significant role.

The nature of the ligand: The basicity of the donor atoms and the chelate effect are important. Multidentate ligands, like the one , often form more stable complexes than a series of corresponding monodentate ligands, a phenomenon known as the chelate effect. This increased stability is largely due to a favorable entropy change upon chelation.

Reaction conditions: Temperature, pressure, and the nature of the solvent can all influence the stability of the complexes.

Kinetic Lability and Inertness

The kinetic aspect of complex formation and dissociation describes the rates of these reactions. Complexes are classified as either labile or inert. Labile complexes undergo rapid ligand substitution, while inert complexes do so slowly. It is important to note that thermodynamic stability and kinetic lability are distinct concepts; a thermodynamically stable complex can be either kinetically labile or inert.

Studies on the kinetics of ligand exchange reactions involving this compound would provide valuable information on the mechanism of complex formation. Such studies often employ techniques like stopped-flow spectrophotometry or nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress over time. The data obtained can be used to determine rate constants and elucidate the reaction mechanism (e.g., associative, dissociative, or interchange).

While specific data for this compound is not available, research on other piperazine-containing ligands can offer some general insights. For instance, studies on the coordination of various substituted piperazines have shown that the steric and electronic effects of the substituents can significantly influence both the thermodynamic stability and the kinetic behavior of the resulting metal complexes.

In the absence of direct experimental data for this compound, the following table provides a hypothetical structure for presenting such data, should it become available through future research.

Interactive Data Table: Hypothetical Thermodynamic Data for Metal Complexes of this compound

| Metal Ion | Log K1 | Log K2 | Log β2 | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Cu(II) | ||||||

| Ni(II) | ||||||

| Co(II) | ||||||

| Zn(II) |

This table is for illustrative purposes only, as experimental data is not currently available.

Advanced Materials Science Applications of 4 Piperazin 1 Ylmethyl Aniline Derived Systems

Incorporation into Polymer and Coating Formulations for Enhanced Properties

The integration of 4-(piperazin-1-ylmethyl)aniline and its analogues into polymer and coating formulations has been shown to enhance material properties such as durability, environmental resistance, and corrosion protection. The amine functionalities present in the molecule allow it to act as a curing agent or a monomer in the synthesis of various polymers, including epoxy resins and polyimides.

Research indicates that compounds like 3-(4-Methyl-piperazin-1-ylmethyl)aniline are utilized in creating advanced polymers and coatings with improved durability and resistance to environmental factors. chemimpex.com The piperazine (B1678402) and aniline (B41778) moieties can contribute to better adhesion, increased cross-linking density, and enhanced thermal stability in the final material. scholaris.canih.gov

In the realm of protective coatings, aniline-based compounds are particularly noted for their anti-corrosion properties. mdpi.com For instance, organic-inorganic hybrid coatings prepared using aniline-substituted silanes have demonstrated improved corrosion resistance for metal substrates like copper. researchgate.net Similarly, composites of polyaniline (PANI) have been successfully employed as anti-corrosion barriers. researchgate.netelsevierpure.com The inclusion of PANI loaded with corrosion inhibitors like benzotriazole (B28993) into epoxy coatings has been shown to significantly improve the hydrophobicity and reduce water absorption, leading to superior corrosion protection for steel. mdpi.com While these studies focus on the broader class of aniline derivatives, they underscore the potential of the this compound scaffold in developing high-performance protective coatings.

Table 1: Properties of Aniline and Piperazine-Based Coatings

| Coating System | Substrate | Key Finding | Reference |

| N-(3-(trimethoxysilyl)propyl)aniline (TMPA) with TEOS | Copper | Enhanced corrosion resistance compared to undoped coating. | researchgate.net |

| Polyaniline (PANI) loaded with Benzotriazole (BTA) in Epoxy | Q235 Steel | Improved hydrophobicity, reduced water absorption, and good anticorrosion effect. | mdpi.com |

| Rubber-modified Polybenzoxazine with PANI | Carbon Steel | Effective protection against corrosion, optimized at low PANI concentrations. | researchgate.net |

Development of Luminescent and Optical Materials

Derivatives of this compound have been instrumental in the design of novel luminescent and optical materials, particularly as fluorescent probes for biological imaging and chemical sensing. The inherent donor-pi-acceptor (D-π-A) characteristics that can be engineered into these molecules by suitable functionalization make them highly responsive to their environment, leading to changes in their photophysical properties.

For example, a pyrazine-bridged D-A-D type fluorescent probe, (OMeTPA)2-Pyr, was designed for long-term live cell imaging. nih.gov This charge-neutral probe demonstrated the ability to permeate live cell membranes, likely by binding to membrane transporter proteins, and was noted for its photostability. nih.gov

In another application, a fluorescent probe based on a triphenylamine (B166846) piperazine NBD (7-nitro-1,2,3-benzoxadiazole) structure was developed for the selective detection of hydrogen sulfide (B99878) (H₂S). rsc.org This probe, TPA-Pz-NBD, exhibits a dual-channel response upon reaction with H₂S, with a "turn-on" fluorescence signal at 500 nm and a "turn-off" signal at 545 nm, accompanied by a distinct color change. rsc.org This ratiometric response allows for sensitive and selective detection of H₂S over a wide concentration range. rsc.org

Table 2: Photophysical Properties of Piperazine-Aniline Based Fluorescent Probes

| Probe Name | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Key Feature | Reference |

| (OMeTPA)2-Pyr | Live Cell Cytoplasm | Not specified | Not specified | Charge neutral, photostable, long-term labeling. | nih.gov |

| TPA-Pz-NBD | Hydrogen Sulfide (H₂S) | Not specified | 500 nm (On) / 545 nm (Off) | Dual-channel ratiometric detection with color change. | rsc.org |

Fabrication of Novel Charge-Transfer Polymers and Components for Electronic Devices

The electron-donating nature of the aniline and piperazine groups makes this compound derivatives excellent candidates for constructing charge-transfer (CT) materials. These materials are fundamental to the fabrication of various organic electronic devices.

A significant development in this area is the synthesis of piperazine-containing homopolymers through ring-opening metathesis polymerization (ROMP). researchgate.netelsevierpure.com These polymers are designed to function as electron donors in the formation of CT complexes. researchgate.netelsevierpure.com Initial studies with electron acceptors like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) confirmed the electron-donating ability of the monomers. researchgate.netelsevierpure.com The resulting polymers also act as electron donors, with potential applications in electronics and solar cells. researchgate.netelsevierpure.com

More advanced structures, such as piperazine-linked covalent organic frameworks (COFs), have demonstrated exceptional electrical properties. acs.org By linking octaminophthalocyanines and hexadecafluorophthalocyanines through piperazine units, researchers have created 2D frameworks with ordered metallophthalocyanine columns. acs.org These COFs exhibit high chemical stability and permanent porosity. acs.org Importantly, they are highly conductive, with a p-type conductivity of up to 12.7 S·m⁻¹ for film samples and a high carrier mobility of 35.4 cm²·V⁻¹·s⁻¹. acs.org These values represent new benchmarks for conductive COFs, highlighting the potential of piperazine-linked structures in high-performance electronics. acs.org

Table 3: Electrical Properties of Piperazine-Containing Polymers and Frameworks

| Material Type | Synthesis Method | Conductivity | Carrier Mobility (cm²·V⁻¹·s⁻¹) | Potential Application | Reference |

| Piperazine-containing Homopolymer | ROMP | Functions as electron donor | Not specified | Electronics, Solar Cells | researchgate.netelsevierpure.com |

| Piperazine-linked COF (NiPc-NH-CoPcF₈) | Nucleophilic Substitution | up to 12.7 S·m⁻¹ (film) | 35.4 | High-Performance Electronics | acs.org |

Investigation of Self-Assembled Systems and Nanostructure Formation

The specific geometry and hydrogen bonding capabilities of this compound derivatives facilitate their use in directing the self-assembly of complex molecular architectures and nanostructures. A prominent area of this research involves the interaction of these molecules with DNA to form and stabilize G-quadruplex structures.

Derivatives of 4-(4-methylpiperazin-1-yl)aniline have been identified as effective ligands for stabilizing G-quadruplexes, which are non-canonical DNA structures found in regions such as telomeres. researchgate.net The stabilization of these structures is a significant goal in developing new therapeutic strategies. researchgate.net Studies using techniques like circular dichroism and electrophoresis have shown that these compounds can bind with high affinity to G-quadruplex DNA and can even induce the formation of intermolecular G-quadruplexes from unstructured DNA. researchgate.net This directed assembly can lead to the formation of higher-order nanostructures, such as G-wires, which are of interest for applications in bionanotechnology. researchgate.net

Beyond DNA-based systems, piperazine derivatives have been explored in synthetic self-assembly processes. For example, molecularly imprinted polymers (MIPs) selective for benzylpiperazine have been created using a self-assembly approach. mdpi.com In this method, functional monomers and cross-linkers are pre-mixed with the template molecule (benzylpiperazine) to allow for self-association before polymerization, creating a polymer matrix with specific binding cavities. mdpi.com This demonstrates the utility of the piperazine moiety in guiding the formation of structured polymeric materials for selective molecular recognition. mdpi.com

Table 4: Self-Assembled Systems Based on Piperazine-Aniline Derivatives

| System | Assembly Principle | Resulting Structure/Function | Application Area | Reference |

| 4-(4-methylpiperazin-1-yl)aniline derivative + Telomeric DNA | Ligand-induced stabilization and assembly | Stabilized G-quadruplexes, G-wires | Bionanotechnology, Therapeutics | researchgate.net |

| Benzylpiperazine + Functional Monomers | Molecular Imprinting (Self-Assembly) | Selective polymer binding sites | Chemical Sensing, Separation | mdpi.com |

Role As a Precursor and Building Block in Complex Organic Synthesis

Strategic Intermediate in the Synthesis of Diverse Advanced Chemical Architectures

The utility of the aminophenyl-piperazine core is prominently demonstrated by its role as a key intermediate in the synthesis of several significant pharmaceutical agents and other advanced materials. Although direct examples for 4-(Piperazin-1-ylmethyl)aniline are specific, the broader class of related compounds underscores the strategic importance of this scaffold.

For instance, a structurally similar compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a crucial precursor for the synthesis of Imatinib, a highly effective anticancer drug used in the treatment of chronic myeloid leukemia and other cancers. researchgate.net The synthesis leverages the piperazine-containing fragment to build the final drug molecule. researchgate.net Similarly, other derivatives are instrumental in creating drugs targeting neurological disorders and in the development of antipsychotics and antidepressants. chemimpex.comchemimpex.com

Beyond pharmaceuticals, these intermediates find applications in material science. They are used to formulate specialized polymers and coatings, where the piperazine (B1678402) moiety contributes to enhanced mechanical properties and chemical resistance, crucial for durable industrial applications. chemimpex.comchemimpex.com The versatility of this scaffold also extends to the synthesis of agrochemicals. chemimpex.com

The following table highlights some advanced chemical architectures derived from aminophenyl-piperazine precursors:

| Advanced Chemical Architecture | Role of the Aminophenyl-Piperazine Precursor | Therapeutic Area/Application |

| Imatinib | Key building block for the final drug structure. researchgate.net | Oncology |

| Ponatinib | The derivative 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a key intermediate. tdcommons.org | Oncology |

| Antipsychotics/Antidepressants | Serves as a core scaffold for modification. chemimpex.com | Neurology |

| Specialty Polymers | Enhances mechanical and resistance properties. chemimpex.comchemimpex.com | Material Science |

| Agrochemicals | Acts as a versatile building block. chemimpex.cominnospk.com | Agriculture |

Scaffold Diversification through Directed Chemical Transformations

The this compound scaffold is an excellent platform for chemical diversification, allowing chemists to systematically modify its structure to fine-tune its properties. The two primary sites for modification are the aniline (B41778) nitrogen and the distal nitrogen of the piperazine ring.

The primary amine of the aniline group can undergo a range of chemical reactions, including:

Acylation: Reaction with acyl halides or anhydrides to form amides. ambeed.com

Alkylation: Introduction of alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions.

The secondary amine on the piperazine ring is a key site for introducing a wide variety of substituents. This is often achieved through reactions such as:

N-Alkylation: Introduction of alkyl, benzyl (B1604629), or other functionalized groups.

N-Arylation: Formation of a bond with an aromatic ring.

Amide Formation: Reaction with carboxylic acids or their derivatives.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. researchgate.net

These transformations enable the creation of a vast number of derivatives from a single core scaffold. For example, the synthesis of various biologically active molecules often involves the strategic modification of the piperazine nitrogen to interact with specific biological targets. chemimpex.com This approach is fundamental in drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov

The table below illustrates some common chemical transformations used for diversifying the aminophenyl-piperazine scaffold:

| Reaction Site | Transformation | Reagents | Resulting Functional Group |

| Aniline Amine | Acylation | Acyl Halide/Anhydride | Amide |

| Aniline Amine | Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Piperazine Amine | N-Alkylation | Alkyl Halide | Tertiary Amine |

| Piperazine Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine |

| Piperazine Amine | Amide Coupling | Carboxylic Acid, Coupling Agent | Amide |

Utility in Combinatorial Chemistry for Library Generation

The amenability of the this compound scaffold to diversification makes it an ideal building block for combinatorial chemistry and the generation of compound libraries. Combinatorial chemistry aims to synthesize a large number of different but structurally related molecules in a short period. These libraries are then screened for biological activity to identify new drug leads.

The presence of two distinct and reactive functional groups on the this compound scaffold allows for a combinatorial approach where different building blocks can be systematically attached at both the aniline and piperazine sites. This leads to the rapid generation of a large and diverse library of compounds from a common core.

A notable example of this approach involves the use of a related 4-(4-methylpiperazin-1-yl)aniline to construct a fragment library for the discovery of G-quadruplex DNA stabilizers, which are of interest in anticancer therapy. This highlights the utility of the scaffold in creating focused libraries for specific biological targets. The ability to generate such libraries is a powerful tool in modern drug discovery. nih.gov

Strategic Contributions to Medicinal Chemistry Research Scaffolds

Design and Synthesis of Novel Scaffolds for Investigating Molecular Interactions and Target Recognition

The 4-(Piperazin-1-ylmethyl)aniline core structure is a recognized building block in the design and synthesis of new molecular entities aimed at specific biological targets. Its utility is particularly evident in fragment-based drug discovery and the construction of compound libraries for screening purposes. Researchers leverage the distinct chemical properties of the aniline (B41778) and piperazine (B1678402) moieties to create derivatives that can probe complex molecular interactions and facilitate target recognition.

A notable application of this scaffold is in the development of ligands that target and stabilize G-quadruplex DNA structures. The formation of G-quadruplexes, particularly in the promoter region of oncogenes like c-MYC, can inhibit gene expression, presenting a viable strategy for anticancer therapy. The derivative, 4-(4-methylpiperazin-1-yl)aniline, was identified as a hit in a fragment library screen and has been used as the foundational scaffold to construct a library of G-quadruplex stabilizers researchgate.netresearchgate.net. By synthesizing mono- and bis-amino derivatives of this core structure, researchers have been able to explore the molecular requirements for effective stabilization of c-MYC G-quadruplex DNA researchgate.net. This approach demonstrates how the this compound scaffold can be systematically elaborated to generate novel compounds for investigating specific DNA-ligand interactions researchgate.net.

Furthermore, the piperazine ring within the scaffold enhances the biological activity of resulting molecules and provides a versatile handle for modification chemimpex.com. This makes it a key intermediate in the synthesis of a variety of therapeutic agents, particularly those targeting neurological disorders chemimpex.comchemimpex.com. The ability to form stable complexes with target proteins is a key feature imparted by this scaffold, contributing to the development of selective receptor modulators and enzyme inhibitors chemimpex.com. The design of novel compounds often involves coupling the this compound core with other heterocyclic systems, such as quinolines, pyrimidines, or triazines, to create hybrid molecules with tailored biological activities against targets like kinases or transporters nih.govnih.gov.

Chemical Structure-Activity Relationship (SAR) Studies via Systematic Derivatization and Scaffold Modification

Systematic modification of the this compound scaffold is a powerful method for elucidating Structure-Activity Relationships (SAR), providing critical insights into how specific structural features influence biological activity. By making controlled changes to the aniline ring, the piperazine ring, or the methylene (B1212753) linker, chemists can map the pharmacophore and optimize properties like potency, selectivity, and pharmacokinetic profiles.

A clear example of this is seen in the development of inhibitors for human equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and are targets in chemotherapy frontiersin.orgpolyu.edu.hk. A detailed SAR study was conducted on a series of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a complex derivative built upon a piperazinyl-methyl-aniline-like core frontiersin.orgpolyu.edu.hk. The study revealed several key SAR points:

Aniline/Naphthyl Moiety: Replacing the larger naphthalene ring system (attached to the triazine) with a smaller benzene (B151609) ring completely abolished the inhibitory activity against both ENT1 and ENT2. However, re-introducing activity was possible by adding specific substituents to the benzene ring, such as a methyl group at the meta position or an ethyl group at the para position frontiersin.orgpolyu.edu.hk.

Piperazine Substituent: The presence of a halogen substituent on the fluorophenyl ring attached to the piperazine was found to be essential for inhibitory effects on both ENT1 and ENT2 frontiersin.orgpolyu.edu.hk.

These findings underscore the importance of both steric bulk and electronic properties at different positions of the scaffold for effective target interaction. The results from this research highlight how systematic derivatization can turn a non-active compound into a potent inhibitor.

| Compound | Modification vs. FPMINT | IC₅₀ ENT1 (µM) | IC₅₀ ENT2 (µM) |

|---|---|---|---|

| FPMINT | Reference Compound | ~10 | ~1-2 |

| Compound 2a | N-naphthalene replaced with m-methylbenzene | 104.92 | > 200 |

| Compound 2b | N-naphthalene replaced with p-ethylbenzene | 12.68 | 2.95 |

| Compound 3a | N-naphthalene replaced with benzene; 2-fluorophenyl replaced with phenyl | > 200 | > 200 |

| Compound 3b | N-naphthalene replaced with m-chlorobenzene; 2-fluorophenyl replaced with phenyl | 1.65 | > 200 |

| Compound 3c | N-naphthalene replaced with p-ethylbenzene; 2-fluorophenyl replaced with phenyl | 2.38 | 0.57 |

Similarly, SAR studies on N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1) further illustrate the scaffold's utility. Optimization of the benzamide and sulfonamide portions of these molecules led to the identification of potent and selective inhibitors figshare.comdocumentsdelivered.comresearchgate.net. This iterative process of synthesis and biological evaluation is fundamental to modern drug discovery and relies on versatile scaffolds like this compound.

Development of Molecular Probes for In Vitro Research Applications

Beyond its role in therapeutic agent development, the this compound scaffold is also valuable for creating molecular probes for in vitro research. Molecular probes are essential tools for studying biological processes, enabling researchers to visualize, quantify, and track target molecules within complex biological systems. The structural features of this compound make it suitable for conversion into such probes.

For instance, the core structure can be modified to incorporate fluorophores or other reporter groups. The aniline nitrogen provides a convenient attachment point for these moieties through standard chemical reactions. A structurally related compound, N,N-bis(pyridin-2-ylmethyl)aniline, was used to create an effective fluorescent probe for the detection of copper ions (Cu²⁺) in aqueous solutions nih.gov. This probe demonstrated high sensitivity, with a detection limit of 56 nM, and excellent selectivity for Cu²⁺ over other metal ions nih.gov. This example illustrates how the aniline core, combined with metal-chelating heterocycles attached via methyl linkers, can be engineered to function as a highly specific sensor.

The principles of bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, can also be applied to this scaffold researchgate.net. By introducing a bioorthogonal handle, such as an azide or an alkyne, onto the this compound framework, researchers can create probes that can be selectively labeled in situ. For example, a derivative targeting a specific protein could be synthesized with an alkyne group. Subsequent introduction of an azide-containing fluorophore would lead to a "click" reaction, specifically attaching the fluorescent tag to the probe-protein complex, thereby enabling visualization and further study. This approach, facilitated by a versatile and modifiable scaffold, is critical for advancing our understanding of cellular mechanisms and validating new drug targets chemimpex.com.

Emerging Research Frontiers and Future Perspectives

Innovations in Green and Sustainable Synthetic Pathways